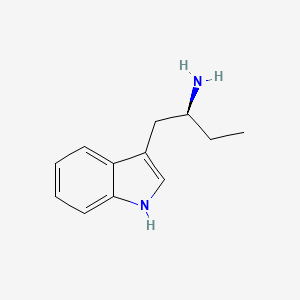

Etryptamine, (S)-

Description

Nomenclature and Historical Context of (S)-Etryptamine in Chemical and Pharmacological Literature

The parent compound, α-ethyltryptamine (AET), also known as etryptamine (B1671773), was first mentioned as a chemical entity in 1947. Current time information in Bangalore, IN. It was later developed by the Upjohn company and briefly marketed as an antidepressant under the brand name Monase around 1961. Current time information in Bangalore, IN.drugbank.com However, the product, a salt of the racemic mixture (etryptamine acetate), was withdrawn from the market due to instances of agranulocytosis. Current time information in Bangalore, IN.drugbank.com

The specific optical isomers of AET, (S)-Etryptamine and (R)-Etryptamine, were first described in a 1970 patent. acs.org This development marked a pivotal point, reflecting an effort to potentially isolate the therapeutic effects from the adverse side effects, a common strategy in pharmaceutical research. In scientific literature, the (S)-enantiomer is often denoted as S(-)-α-ET, (-)-αET, or simply the (-)-isomer. acs.orgnih.gov

Early pharmacological studies often utilized the racemic mixture, α-ET, identifying it as a monoamine oxidase inhibitor (MAOI) and a monoamine releasing agent. nih.govcaymanchem.com However, as research methodologies became more sophisticated, particularly with the use of drug discrimination studies, the distinct roles of the individual enantiomers began to be elucidated. These studies revealed that the stimulant and hallucinogenic properties of the racemic mixture could be attributed primarily to separate enantiomers. nih.gov

| Compound Identification | |

| Systematic Name | 1-(1H-indol-3-yl)butan-2-amine, (S)- |

| Common Names | (S)-Etryptamine, S(-)-α-Ethyltryptamine, (-)-αET |

| CAS Number | 29854-47-5 |

| Molecular Formula | C12H16N2 |

| Molar Mass | 188.27 g/mol |

Evolution of Academic Research Perspectives on the Tryptamine (B22526) Class

The academic study of tryptamines has undergone a significant evolution. Initially, research centered on naturally occurring tryptamines like serotonin (B10506) and N,N-dimethyltryptamine (DMT), focusing on their roles as neurotransmitters and their psychoactive properties. nih.gov The mid-20th century saw a surge in the synthesis and investigation of new tryptamine derivatives, including α-substituted compounds like α-methyltryptamine (αMT) and α-ethyltryptamine (αET). nih.gov

The initial perspective often treated these synthetic compounds as monolithic entities. However, the growing appreciation for the principles of stereochemistry in pharmacology prompted a shift. Researchers recognized that enantiomers of a chiral drug could have substantially different, or even opposing, pharmacological effects. This led to more focused investigations into the individual optical isomers of compounds like etryptamine.

Drug discrimination studies became a critical tool in this evolution. This research paradigm, which trains animals to recognize the subjective internal state produced by a specific drug, allowed scientists to parse the distinct effects of each enantiomer. For instance, studies demonstrated that the stimulant properties of racemic α-ET reside primarily with the (S)-enantiomer, while the hallucinogenic characteristics are associated with the (R)-enantiomer. nih.gov This differentiation highlights the importance of studying enantiomers separately to understand the complete pharmacological picture of a racemic compound. This evolution from studying racemates to isolating the activity of individual stereoisomers like (S)-Etryptamine represents a significant advancement in the precision of neuropharmacological research.

Detailed Research Findings

Academic research, particularly in the field of pharmacology, has sought to characterize the specific actions of (S)-Etryptamine.

(S)-Etryptamine as a Monoamine Releaser

Research has shown that (S)-Etryptamine functions as a releasing agent for the monoamine neurotransmitters serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET). However, its potency differs across these transporters. The (+)-isomer, (R)-Etryptamine, is noted as being a more dual-selective serotonin-dopamine releasing agent. nih.gov

Table 1: Monoamine Transporter Release Activity

| Compound | SERT EC₅₀ (nM) | DAT EC₅₀ (nM) | NET EC₅₀ (nM) |

|---|---|---|---|

| (S)-Etryptamine ((-)-αET) | 54.9 | 654 | 3,670 |

| (R)-Etryptamine ((+)-αET) | 34.7 | 57.6 | 592 |

| α-Ethyltryptamine (Racemic) | 23.2 | 232 | 640 |

Data sourced from Blough et al. as cited in ACS Publications. acs.orgwikipedia.org EC₅₀ represents the concentration required to elicit 50% of the maximal response.

(S)-Etryptamine in Drug Discrimination Studies

Drug discrimination studies in rats have been instrumental in defining the distinct subjective effects of the etryptamine enantiomers. These studies show that the stimulus effects of (S)-Etryptamine are similar to the stimulant (+)-amphetamine, but not the hallucinogen DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane). nih.gov This is in direct contrast to its optical isomer, (R)-Etryptamine. nih.gov However, both isomers were found to substitute for MDMA (N-methyl-1-(3,4-methylenedioxyphenyl)-2-aminopropane) and PMMA (N-methyl-1-(4-methoxyphenyl)-2-aminopropane). nih.gov

Table 2: Stimulus Generalization Results for (S)-Etryptamine

| Training Drug | (S)-Etryptamine Substitution | ED₅₀ (mg/kg) |

|---|---|---|

| (+)-Amphetamine | Yes | 7.8 |

| DOM | No | N/A |

| PMMA | Yes | 1.6 |

| MDMA | Yes | 1.3 |

Data sourced from Hong et al. (2001). nih.gov ED₅₀ is the dose required to produce 50% drug-appropriate responding.

Further research has also shown that in rats trained to discriminate the racemic α-ET from saline, the stimulus generalizes to S(-)-α-ET with an ED₅₀ of 1.6 mg/kg. nih.gov

Structure

3D Structure

Properties

CAS No. |

29854-47-5 |

|---|---|

Molecular Formula |

C12H16N2 |

Molecular Weight |

188.27 g/mol |

IUPAC Name |

(2S)-1-(1H-indol-3-yl)butan-2-amine |

InChI |

InChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3/t10-/m0/s1 |

InChI Key |

ZXUMUPVQYAFTLF-JTQLQIEISA-N |

Isomeric SMILES |

CC[C@@H](CC1=CNC2=CC=CC=C21)N |

Canonical SMILES |

CCC(CC1=CNC2=CC=CC=C21)N |

Origin of Product |

United States |

Chemical Synthesis and Stereochemical Aspects of S Etryptamine

Synthetic Methodologies for Etryptamine (B1671773) and its Enantiomers

The synthesis of etryptamine and its enantiomers can be achieved through various chemical routes, including classical methods involving the indole (B1671886) structure and more modern, stereoselective strategies.

Alkylation-Based Synthetic Routes for the Indole Structure

A common and traditional method for synthesizing tryptamine (B22526) derivatives like etryptamine involves the alkylation of the indole nucleus. evitachem.comnih.gov One established route utilizes the alkylation of aliphatic nitro compounds with gramine. wikipedia.org Another approach involves the direct alkylation of tryptamine with ethyl iodide in the presence of a base such as potassium carbonate, typically conducted in a solvent like dimethylformamide at elevated temperatures. evitachem.com

Classic synthetic strategies often commence with a substituted indole as the starting material. nih.gov For instance, the synthesis can begin with the Vilsmeier-Haack reaction of indole to form indolal, which is then condensed with nitroethane. The resulting nitroalkene can be reduced to yield etryptamine. acs.orggoogle.com

Table 1: Alkylation-Based Synthesis of Tryptamine Derivatives

| Starting Material | Reagents | Product | Reference |

| Tryptamine | Ethyl iodide, Potassium carbonate | Etryptamine | evitachem.com |

| Indole | Vilsmeier reagent, Nitroethane, Reducing agent | Etryptamine | acs.orggoogle.com |

| Gramine | Aliphatic nitro compounds | Tryptamine derivatives | wikipedia.org |

Alternative Synthetic Pathways for Tryptamine Derivatives

Beyond traditional alkylation, several alternative pathways for the synthesis of tryptamine derivatives have been developed. These methods often offer improved efficiency and versatility.

A notable method involves the radical cyclization of 2-iodoaryl allenyl amines. acs.orgnih.gov This process constructs the indole structure, and a subsequent radical-radical coupling with azaallyl radicals leads to the formation of various tryptamine derivatives. acs.orgnih.gov Another innovative approach is the metallaphotoredox deoxygenative arylation of alcohols. This one-pot procedure utilizes an iridium photocatalyst and a nickel co-catalyst to synthesize 3-(2-aminoethyl)-substituted indoles from 3-bromo indoles and 2-amino alcohols. researchgate.net

Biocatalytic methods have also emerged as a sustainable alternative. researchgate.net One such strategy employs an engineered tryptophan synthase (TrpB) to convert commercially available indoles into their corresponding tryptophan analogs. nih.govchemistryviews.org A subsequent decarboxylation step, often utilizing a tryptophan decarboxylase (TDC) from sources like Ruminococcus gnavus, yields the desired tryptamine derivatives. nih.govresearchgate.netchemistryviews.org This enzymatic cascade allows for the production of a diverse range of tryptamines under mild, aqueous conditions. chemistryviews.org

Decarboxylation of 3-(2-aminoethyl)-1H-indole carboxylic acid derivatives, using a strong acid like sulfuric acid, presents another route to tryptamine compounds. google.com

Table 2: Alternative Synthetic Pathways for Tryptamine Derivatives

| Method | Key Features | Reference |

| Radical Cyclization | Utilizes 2-iodoaryl allenyl amines and azaallyl radicals. | acs.orgnih.gov |

| Metallaphotoredox Catalysis | One-pot synthesis from 3-bromo indoles and 2-amino alcohols. | researchgate.net |

| Biocatalysis | Employs engineered tryptophan synthase and decarboxylase enzymes. | nih.govresearchgate.netchemistryviews.org |

| Decarboxylation | Decarboxylation of indole carboxylic acid derivatives. | google.com |

Enantioselective Synthesis Strategies for (S)-Etryptamine

The synthesis of the specific (S)-enantiomer of etryptamine requires enantioselective strategies. One common approach is chiral resolution, a well-established method for separating enantiomers. onyxipca.com This technique involves forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives, followed by separation and recovery of the desired enantiomer. onyxipca.comgoogle.com The efficiency of the resolution is dependent on the choice of solvent and the ability to selectively crystallize one diastereomeric salt. onyxipca.com

Asymmetric synthesis provides a more direct route to a single enantiomer. For instance, the ring-opening of aziridines with indoles can be a powerful method for the controlled synthesis of β-substituted tryptamines. researchgate.net Enantioselective synthesis of tryptophan-derived alkaloids has also been explored, where tryptamine is reacted with derivatives of chiral amino acids like L-alanine or L-valine, leading to the formation of products with a specific configuration at the newly created stereocenter through 1,4-chirality transfer. nih.gov

Chemical Transformations and Derivatization of Etryptamine

The etryptamine molecule, with its indole moiety and primary amine, can undergo various chemical transformations.

Oxidation Reactions of the Indole Moiety

The indole ring of etryptamine is susceptible to oxidation. evitachem.com Common oxidizing agents such as potassium permanganate (B83412) and chromium trioxide can be used to form various indole derivatives. evitachem.com The specific products of oxidation will depend on the reaction conditions and the oxidizing agent employed.

Reduction Processes of Etryptamine

Etryptamine can undergo reduction reactions. evitachem.com Catalytic hydrogenation is a versatile technique for many synthetic transformations and is commonly used in drug substance synthesis. hovione.com Reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can also be utilized for reduction processes. evitachem.com For example, catalytic hydrogenation with a palladium on carbon catalyst can be employed, though selective synthesis of desired diastereomers may require specific catalysts like Crabtree's catalyst. whiterose.ac.uk The reduction of a nitro group to an amine is a key step in some synthetic routes to tryptamines. acs.org

Substitution Reactions at Key Structural Sites

The etryptamine molecule presents several sites for substitution reactions, allowing for the creation of various derivatives. smolecule.comevitachem.com These reactions can occur at the indole nitrogen or on the ethylamine (B1201723) side chain. smolecule.comevitachem.com Halogenating or alkylating agents are often employed to modify the indole structure. smolecule.comevitachem.com Additionally, the primary amine of the ethylamine side chain is a key site for reactions. For instance, tryptamine derivatives can be synthesized by reacting tryptamine with substituted phenacyl and benzoyl halides. researchgate.net

Structural Elucidation and Spectroscopic Characterization of (S)-Etryptamine

The definitive structure of (S)-Etryptamine and its related compounds is determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of etryptamine would be expected to show characteristic absorption bands for the N-H stretching of the indole and the primary amine, C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the indole ring. iosrjournals.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification. The molecular weight of etryptamine is approximately 188.27 g/mol . smolecule.comnist.gov In gas chromatography-mass spectrometry (GC-MS) analysis of etryptamine, common fragment ions are observed at m/z 130 and 131. nih.gov Liquid chromatography-mass spectrometry (LC-MS) is also a valuable tool for its analysis. nih.gov

Table 1: Spectroscopic Data for Etryptamine

| Spectroscopic Technique | Key Observations |

|---|---|

| Mass Spectrometry (GC-MS) | Molecular Ion (M+): ~188 m/z. Major fragment ions at m/z 130 and 131. nih.gov |

| Mass Spectrometry (LC-MS) | Used for identification and quantification. nih.gov |

| ¹H NMR Spectroscopy | Characteristic signals for indole and ethylamine protons. mdpi.commolbase.com |

| Infrared (IR) Spectroscopy | Expected N-H, C-H, and C=C stretching vibrations. iosrjournals.org |

Chromatographic Analysis Methods for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of (S)-Etryptamine is critical. Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating and quantifying the enantiomers of chiral compounds like etryptamine. humanjournals.commdpi.com

This technique can employ two main approaches:

Direct Method: This involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. humanjournals.com Polysaccharide-based CSPs are commonly used for the separation of various chiral compounds. mdpi.com The Pirkle-brush concept is another principle utilized in some chiral columns. phenomenex.com

Indirect Method: This approach involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated on a standard (achiral) HPLC column. humanjournals.com

The choice of mobile phase is also crucial for achieving good separation. For LC-MS applications, mobile phases are designed to be compatible with the mass spectrometer. unibo.it The use of an optical rotation detector coupled with HPLC can help determine the elution order of the enantiomers. mdpi.com

Table 2: Chromatographic Methods for Chiral Analysis

| Analytical Technique | Principle | Application |

|---|---|---|

| Chiral HPLC (Direct) | Differential interaction with a Chiral Stationary Phase (CSP). humanjournals.com | Separation and quantification of (S)- and (R)-Etryptamine. |

| Chiral HPLC (Indirect) | Formation of diastereomers with a chiral derivatizing agent. humanjournals.com | Separation on an achiral column. |

| LC-MS | Combines the separation power of HPLC with the detection sensitivity of Mass Spectrometry. unibo.it | Identification and quantification of enantiomers in complex matrices. |

Molecular Structure and Structure Activity Relationships of S Etryptamine

Key Structural Features of the (S)-Etryptamine Indoleethylamine Scaffold

The molecular foundation of (S)-Etryptamine is the indoleethylamine scaffold. This structure consists of two primary components: an indole (B1671886) ring system and an ethylamine (B1201723) side chain attached at the C-3 position of the indole. mdpi.com The indole itself is a bicyclic aromatic heterocycle, composed of a fused benzene (B151609) and pyrrole (B145914) ring. This indole core is a common feature in many biologically active compounds, including the neurotransmitter serotonin (B10506) (5-hydroxytryptamine), which tryptamines structurally resemble. mdpi.comresearchgate.net

The defining characteristic of etryptamine (B1671773) compared to other simple tryptamines is the presence of an ethyl group on the alpha-carbon (the carbon atom adjacent to the amine group) of the ethylamine side chain. This alpha-alkylation is a key structural modification. The chemical name for etryptamine is 1-(1H-indol-3-yl)butan-2-amine, and its molecular formula is C12H16N2. nih.gov The "(S)-" designation specifies the stereochemistry at the chiral center created by this alpha-ethyl substitution, indicating a specific three-dimensional arrangement of the atoms.

Table 1: Structural Properties of Etryptamine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-1-(1H-indol-3-yl)butan-2-amine | nih.gov |

| Molecular Formula | C12H16N2 | nih.govnih.gov |

| Molar Mass | 188.27 g/mol | nih.gov |

| Core Scaffold | Indoleethylamine | mdpi.com |

| Key Substitution | Ethyl group at the alpha-carbon of the side chain | nih.gov |

Stereochemical Influence on Molecular Recognition and Biological Activity

Stereochemistry plays a critical role in the pharmacological activity of etryptamine, with the (S)- and (R)-enantiomers often exhibiting different potencies and actions at various biological targets.

Early research using electroencephalography (EEG) in rabbits suggested that the two stereoisomers of etryptamine were equally active. However, more recent and specific pharmacological studies have revealed significant differences. In drug discrimination studies in rats trained to recognize racemic α-ET, both enantiomers substituted for the training drug, but the R(+)-isomer was found to be slightly more potent (ED₅₀ = 1.3 mg/kg) than the S(-)-isomer (ED₅₀ = 1.6 mg/kg). researchgate.netnih.gov

The differences are more pronounced at specific receptors. At the serotonin 5-HT₂A receptor, a key target for many psychedelic compounds, the (+)-αET isomer (R-isomer) acts as a partial agonist with an EC₅₀ value of 1,250 nM. wikipedia.orgacs.org In contrast, the (–)-αET isomer (S-isomer) is functionally inactive as a 5-HT₂A receptor agonist at concentrations up to 10 μM. wikipedia.orgacs.org This indicates that the specific spatial arrangement of the (R)-isomer is crucial for productive binding and activation of this receptor.

Conversely, both enantiomers demonstrate similar activity as monoamine oxidase inhibitors (MAOIs). wikipedia.org This suggests that the stereochemistry at the alpha-carbon is less critical for interaction with the MAO enzyme compared to its importance for activity at the 5-HT₂A receptor. The complex biological effects of racemic etryptamine are therefore a composite of the distinct actions of its individual stereoisomers. researchgate.net

Table 2: Comparative Activity of Etryptamine Enantiomers

| Parameter | (S)-Etryptamine | (R)-Etryptamine | Source |

|---|---|---|---|

| Drug Discrimination (ED₅₀) | 1.6 mg/kg | 1.3 mg/kg | researchgate.netnih.gov |

| 5-HT₂A Receptor Agonism | Inactive | Partial Agonist (EC₅₀ = 1,250 nM) | wikipedia.orgacs.org |

| MAO Inhibition | Active | Active (Similar potency) | wikipedia.orgacs.org |

Comparative Structure-Activity Relationship Studies with Tryptamine (B22526) Analogs

(S)-Etryptamine belongs to the class of alpha-alkylated tryptamines. Comparing it with its close homolog, α-methyltryptamine (αMT), reveals how the size of the alkyl group at the alpha position influences activity. Both α-ET and αMT are monoamine oxidase inhibitors and monoamine releasing agents. nih.gov However, α-ET is generally considered less stimulating and less hallucinogenic than αMT. nih.gov In studies where rats were trained to discriminate the hallucinogen DOM, α-ET was found to be about half as potent as αMT in producing similar stimulus effects. nih.gov This suggests that increasing the alkyl chain length from methyl (in αMT) to ethyl (in α-ET) attenuates some of the central nervous system activities associated with this class of compounds.

Classic indole-based psychedelics like N,N-dimethyltryptamine (DMT) and psilocybin (which is metabolized to psilocin) share the core tryptamine structure with (S)-Etryptamine but differ in their substitutions. researchgate.netacs.org DMT has two methyl groups on the terminal amine, while psilocin has two methyl groups on the amine and a hydroxyl group at the 4-position of the indole ring. Unlike (S)-Etryptamine, these compounds are not typically alpha-alkylated.

The primary mechanism for classic psychedelics is potent agonism at the 5-HT₂A receptor. researchgate.netnih.gov As noted, (S)-Etryptamine is inactive at this receptor, while its R-enantiomer is only a weak partial agonist. wikipedia.orgacs.org This stands in stark contrast to compounds like psilocin, which are potent 5-HT₂A agonists. The lack of significant 5-HT₂A agonism in (S)-Etryptamine, combined with its primary action as a monoamine releaser and MAOI, distinguishes its pharmacological profile from that of classic indole-based psychedelics whose effects are driven predominantly by direct receptor activation. nih.gov

A key comparison in understanding the structure-activity relationship of (S)-Etryptamine is with phenethylamine-derived compounds. These molecules, such as amphetamine, DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane), and MDMA (3,4-methylenedioxy-N-methylamphetamine), feature a phenyl ring instead of an indole ring. nih.govresearchgate.net

Despite this fundamental structural difference, etryptamine exhibits a pharmacological profile with remarkable similarities to certain phenethylamines. The stimulus effects of α-ET are often described as being similar to those of MDMA. nih.govresearchgate.net In fact, α-ET was the first non-phenethylamine compound shown to produce stimulus effects in animals similar to MDMA. nih.gov Drug discrimination studies have confirmed this, showing that rats trained on α-ET generalize to the hallucinogenic phenethylamine (B48288) DOM and to PMMA (a methoxylated phenethylamine), but only partially to the classical stimulant amphetamine. researchgate.netnih.gov This suggests that the subjective effects of α-ET are more aligned with hallucinogenic or entactogenic phenethylamines than with prototypical stimulants.

The mechanism of action—potent monoamine release, particularly of serotonin—is a shared feature between α-ET and MDMA. nih.gov However, structure-activity relationship studies show that phenethylamines generally possess a higher affinity for the 5-HT₂A receptor than tryptamines do. nih.gov The complex profile of (S)-Etryptamine, combining tryptamine and phenethylamine-like properties, makes it a unique case where the indoleethylamine scaffold produces effects that mimic those of phenylisopropylamines like MDA and MDMA. researchgate.net

Pharmacological Mechanisms and Neurochemical Interactions of S Etryptamine Preclinical Focus

Receptor Binding and Agonism Profiles of (S)-Etryptamine

Serotonin (B10506) (5-HT) Receptor Subtype Interactions (e.g., 5-HT1, 5-HT1E, 5-HT1F, 5-HT2A, 5-HT2B)

(S)-Etryptamine, along with its racemate and (R)-enantiomer, has been shown to bind to several serotonin receptor subtypes, albeit with varying affinities. Notably, both enantiomers of α-ethyltryptamine (AET) exhibit modest affinity for human 5-HT1E and 5-HT1F receptors. nih.gov For (S)(+)-AET, the binding affinity (Ki) at the 5-HT1E receptor is 1,580 nM, and at the 5-HT1F receptor, it is 4,849 nM. nih.gov

Early studies on racemic AET indicated a lower affinity for rat brain 5-HT1 receptors compared to other tryptamines like α-methyltryptamine (α-MeT) and N,N-dimethyltryptamine (DMT). nih.gov However, these initial findings were based on labeling multiple 5-HT receptor populations simultaneously. nih.gov

Regarding the 5-HT2 family of receptors, racemic AET demonstrates a lack of agonist action at 5-HT2A receptors. acs.org In contrast, (+)AET, the (S)-enantiomer, acts as a partial agonist at the 5-HT2A receptor with an EC50 of 1,250 nM and a maximal effect of 61% in a calcium mobilization assay. nih.gov The (R)(−)-enantiomer is functionally inactive at this receptor. nih.gov Furthermore, early research using isolated rat fundus preparations, now understood to possess 5-HT2B-like receptors, showed that AET had a lower affinity than α-MeT and DMT. nih.gov (S)-Etryptamine has also been found to have weak affinity for the 5-HT2B receptor. wikipedia.org

| Receptor Subtype | (S)-Etryptamine Binding Affinity (Ki) | (S)-Etryptamine Functional Activity |

| 5-HT1E | 1,580 nM nih.gov | Binds with modest affinity nih.gov |

| 5-HT1F | 4,849 nM nih.gov | Binds with modest affinity nih.gov |

| 5-HT2A | - | Partial agonist (EC50 = 1,250 nM, Emax = 61%) nih.gov |

| 5-HT2B | Weak affinity wikipedia.org | - |

Stereospecificity in Receptor Binding and Functional Efficacy (S- vs. R-enantiomers)

The pharmacological actions of etryptamine (B1671773) are characterized by significant stereospecificity, particularly at the 5-HT2A receptor. As mentioned, (S)-Etryptamine is a partial agonist at the 5-HT2A receptor, while its counterpart, (R)-Etryptamine, is functionally inactive at this site. nih.gov This difference in functional efficacy highlights the importance of the chiral center in determining the interaction with the 5-HT2A receptor.

In terms of binding affinity at the 5-HT1E and 5-HT1F receptors, there is little to no stereoselectivity observed between the (S)- and (R)-enantiomers. nih.gov The Ki values for R(−)AET at 5-HT1E and 5-HT1F receptors are 2,265 nM and 8,376 nM, respectively, which are comparable to the values for the (S)-enantiomer. nih.gov

In drug discrimination studies in rats, the stimulus effects of α-ET were found to be stereospecific in animals trained to discriminate DOM (a hallucinogen) and (+)amphetamine. nih.gov However, this stereospecificity was not observed in animals trained to discriminate PMMA or MDMA. nih.gov

Neurotransmitter Transporter Modulation by (S)-Etryptamine

(S)-Etryptamine's influence extends to the monoamine transporters, which are crucial for regulating the synaptic concentrations of key neurotransmitters.

Serotonin Transporter (SERT) Mechanisms

(S)-Etryptamine acts as a potent serotonin releasing agent. nih.gov Racemic AET has been shown to be a selective releasing agent at the serotonin transporter (SERT), with an EC50 value of 23.2 nM. acs.org This indicates a high potency for inducing the release of serotonin from presynaptic terminals. acs.org The action of AET as a serotonin releasing agent has been demonstrated in studies using rat occipital cortex slices. nih.gov

Norepinephrine (B1679862) Transporter (NET) and Dopamine (B1211576) Transporter (DAT) Interactions

In addition to its primary action at SERT, (S)-Etryptamine also interacts with the norepinephrine transporter (NET) and the dopamine transporter (DAT), albeit with lower potency. Racemic AET has an EC50 of 640 nM at NET and 232 nM at DAT, demonstrating a preference for SERT. nih.govacs.org The norepinephrine transporter can also transport dopamine, particularly in brain regions with low DAT density. nih.gov While AET had no significant effect on dopamine or norepinephrine levels in certain rat brain regions, it did increase serotonergic markers. nih.govacs.org

| Transporter | Racemic Etryptamine Releasing Potency (EC50) |

| SERT | 23.2 nM nih.govacs.org |

| DAT | 232 nM nih.govacs.org |

| NET | 640 nM nih.govacs.org |

Monoamine Oxidase (MAO) Inhibitory Actions of (S)-Etryptamine

Etryptamine is a reversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters. nih.govacs.org Specifically, it has been shown to inhibit MAO-A. nih.gov Racemic AET produced 50% MAO inhibition at a concentration of 2.6 × 10⁻⁴ M. nih.gov Studies on the individual optical isomers have shown that both the (+) and (-) isomers act as MAOIs, with the (-) isomer showing 50% inhibition at 1.5 × 10⁻⁴ M and the (+) isomer producing 79% inhibition at 10⁻³ M. nih.gov The major metabolite of AET, 6-hydroxy AET, is inactive as an MAO inhibitor. nih.gov

Reversible Inhibition of Monoamine Oxidase A (MAO-A)

Neurotransmitter Release Mechanisms Induced by (S)-Etryptamine

(S)-Etryptamine is a robust releasing agent of presynaptic serotonin. wikipedia.orgnih.govevitachem.com This mechanism is similar to that of other serotonin releasing agents and is considered a critical factor in its effects. researchgate.net Studies have shown that (S)-Etryptamine is approximately 1.7-fold more potent at inducing serotonin release than dopamine release. wikipedia.org Its potency for serotonin release is also significantly higher—about 17-fold—than its ability to release norepinephrine. wikipedia.org The effective concentration (EC50) for serotonin release has been reported to be approximately 23.2 nM, highlighting its potency in this regard. evitachem.com

In addition to serotonin, (S)-Etryptamine also facilitates the release of norepinephrine and dopamine, although to a lesser extent. wikipedia.orgnih.govevitachem.com The (+)-enantiomer of α-ethyltryptamine, (S)-Etryptamine, is characterized as a serotonin-dopamine releasing agent (SDRA). wikipedia.org It is about 10-fold more potent at inducing dopamine release than norepinephrine release. wikipedia.org This profile of being a dual dopamine/serotonin releaser with significantly less impact on norepinephrine is a notable characteristic. nih.govnih.gov

Presynaptic Serotonin Release

Enzymatic Metabolism of Etryptamine

The metabolism of Etryptamine primarily involves hydroxylation, leading to the formation of metabolites that are subsequently excreted.

Biological Activity of Metabolites

Investigations into the biological activity of this metabolite have concluded that it is pharmacologically inactive. wikipedia.orgacs.orgnih.gov Specifically, research examining its potential to inhibit monoamine oxidase (MAO), a key action of the parent compound, found that 6-hydroxy-αET demonstrated no inhibitory activity. acs.orgnih.gov In one in vitro study, 6-hydroxy-αET showed 0% inhibition of MAO at a concentration of 10⁻³ M. acs.orgnih.gov This lack of activity suggests that the pharmacological effects of etryptamine administration are attributable to the parent compound itself, rather than its metabolic byproducts. wikipedia.org The elimination of etryptamine from the body occurs mainly through the excretion of this inactive metabolite in the urine. wikipedia.org

Table 1: Biological Activity of (S)-Etryptamine Metabolite

| Metabolite | Biological Activity | Research Finding |

| 6-hydroxy-α-ethyltryptamine (6-hydroxy-αET) | Inactive | Showed 0% inhibition of monoamine oxidase (MAO) at a concentration of 10⁻³ M in preclinical studies. acs.orgnih.gov |

Preclinical Mechanistic Investigations of S Etryptamine

In Vitro Pharmacological Assays

Receptor Binding and Functional Assays (e.g., Calcium Mobilization, β-arrestin Recruitment)

(S)-Etryptamine, also known as (+)-α-ethyltryptamine, demonstrates notable activity at serotonin (B10506) receptors. In a calcium mobilization assay, (S)-Etryptamine acts as a partial agonist at the 5-HT₂ₐ receptor with an EC₅₀ value of 1,250 nM and a maximal effect that is 61% of the full agonist. acs.orgnih.gov In contrast, racemic α-ethyltryptamine (AET) and the (R)-enantiomer are functionally inactive as agonists at this receptor. acs.orgnih.gov This suggests that the (S)-isomer is primarily responsible for the 5-HT₂ₐ receptor-mediated effects of the racemate.

Further studies have shown that both isomers of AET bind to human 5-HT₁ₑ and 5-HT₁ₒ receptors, although with modest affinity and little stereoselectivity. nih.gov For (S)-Etryptamine, the Kᵢ values were reported as 1,580 nM at 5-HT₁ₑ and 4,849 nM at 5-HT₁ₒ receptors. nih.gov

While specific β-arrestin recruitment data for (S)-Etryptamine is not extensively detailed in the provided results, it is a known functional assay used to characterize the signaling pathways of G protein-coupled receptors like the serotonin receptors. researchgate.netresearchgate.netnih.gov For instance, many psychoactive tryptamines that are 5-HT₂ₐ agonists also recruit β-arrestin through the activation of this receptor. researchgate.net

Table 1: Receptor Binding and Functional Assay Data for (S)-Etryptamine

| Assay Type | Receptor | (S)-Etryptamine Activity | Value |

|---|---|---|---|

| Calcium Mobilization | 5-HT₂ₐ | Partial Agonist | EC₅₀ = 1,250 nM |

| 61% Maximal Effect | |||

| Receptor Binding | 5-HT₁ₑ | Binding Affinity (Kᵢ) | 1,580 nM |

| Receptor Binding | 5-HT₁ₒ | Binding Affinity (Kᵢ) | 4,849 nM |

Neurotransmitter Uptake and Release Assays in Synaptosomes

(S)-Etryptamine has been shown to be a potent releasing agent at the serotonin transporter (SERT) and the dopamine (B1211576) transporter (DAT), with lower potency at the norepinephrine (B1679862) transporter (NET). acs.org This profile contrasts with the (R)-enantiomer, which appears more selective for SERT. acs.org Racemic AET is a selective SERT releasing agent, with an EC₅₀ of 23.2 nM, making it approximately 10-fold more selective for SERT over DAT (EC₅₀ = 232 nM) and NET (EC₅₀ = 640 nM). acs.orgnih.gov The action of AET as a serotonin releasing agent has been demonstrated in studies using rat occipital cortex slices preloaded with [³H]5-HT. nih.gov

Table 2: Neurotransmitter Release Data for Racemic α-Ethyltryptamine (AET)

| Transporter | Activity | EC₅₀ (nM) |

|---|---|---|

| SERT | Releasing Agent | 23.2 |

| DAT | Releasing Agent | 232 |

| NET | Releasing Agent | 640 |

Enzyme Inhibition Assays

(S)-Etryptamine has been investigated for its ability to inhibit monoamine oxidase (MAO). nih.gov Both isomers of AET have been shown to act as MAO inhibitors. nih.gov Specifically, the (+)-isomer, or (S)-Etryptamine, demonstrated 79% inhibition of MAO at a concentration of 10⁻³ M. nih.gov For comparison, racemic AET produced 50% MAO inhibition at a concentration of 2.6 x 10⁻⁴ M. acs.orgnih.gov

Table 3: MAO Inhibition Data for Etryptamine (B1671773) Isomers

| Compound | Concentration (M) | % MAO Inhibition |

|---|---|---|

| (S)-Etryptamine | 10⁻³ | 79% |

| Racemic AET | 2.6 x 10⁻⁴ | 50% |

| (R)-Etryptamine | 1.5 x 10⁻⁴ | 50% |

In Vivo Behavioral Pharmacology Studies in Animal Models

Drug Discrimination Paradigms and Stimulus Generalization

In drug discrimination studies, rats can be trained to recognize the subjective effects of a specific drug. When rats were trained to discriminate racemic α-ET from saline, the stimulus generalized to both (S)-Etryptamine (ED₅₀ = 1.3 mg/kg) and (R)-Etryptamine (ED₅₀ = 1.6 mg/kg). nih.govresearchgate.netnih.gov This suggests that both isomers contribute to the discriminative stimulus effects of the racemate.

In rats trained to discriminate the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), (S)-Etryptamine substituted for DOM with an ED₅₀ of 2.7 mg/kg, whereas the (R)-isomer did not produce significant drug-appropriate responding. mdma.ch Conversely, in rats trained to discriminate (+)amphetamine, the (R)-isomer substituted (ED₅₀ = 7.8 mg/kg), while (S)-Etryptamine produced a maximum of only 53% drug-appropriate responding. mdma.ch These findings indicate that the hallucinogenic or DOM-like effects of AET reside primarily with the (S)-enantiomer, while the stimulant or amphetamine-like properties are mainly associated with the (R)-enantiomer. mdma.ch

When α-ET was used as the training drug, the stimulus generalized to DOM and N-methyl-1-(4-methoxyphenyl)-2-aminopropane (PMMA), but only partially generalized to (+)amphetamine. nih.govnih.gov This suggests that α-ET produces a complex stimulus with components of both hallucinogenic and stimulant-like effects. nih.govnih.gov

Table 4: Drug Discrimination Data for Etryptamine Isomers

| Training Drug | Test Drug | Result | ED₅₀ (mg/kg) |

|---|---|---|---|

| α-ET | (S)-Etryptamine | Full Substitution | 1.3 |

| α-ET | (R)-Etryptamine | Full Substitution | 1.6 |

| DOM | (S)-Etryptamine | Full Substitution | 2.7 |

| DOM | (R)-Etryptamine | No Substitution | - |

| (+)amphetamine | (S)-Etryptamine | Partial Substitution | - |

| (+)amphetamine | (R)-Etryptamine | Full Substitution | 7.8 |

Locomotor Activity Assessments and Psychomotor Stimulant Effects

(S)-Etryptamine and its racemate have been shown to produce significant psychomotor stimulant effects in animal models. Racemic AET increases locomotor activity in mice, with an effect that is at least as pronounced as (+)amphetamine and longer in duration. acs.orgnih.gov This hyperlocomotor effect was still present 3 hours after administration. acs.orgnih.gov Doses of 5, 10, and 20 mg/kg of AET significantly increased horizontal locomotor activity in mice. nih.govnih.gov This effect is thought to be mediated by the release of serotonin, as it can be attenuated by the serotonin reuptake inhibitor fluoxetine (B1211875). nih.govnih.gov

Neurochemical Correlates of Behavioral Responses in Animal Models

The behavioral effects of (S)-Etryptamine, and more broadly its racemate α-ethyltryptamine (α-ET), are closely linked to its complex interactions with monoamine neurotransmitter systems, primarily as a serotonin (5-HT), norepinephrine (NE), and dopamine (DA) releasing agent, and as a weak monoamine oxidase (MAO) inhibitor. nih.govwikipedia.org Animal studies have been crucial in dissecting these neurochemical underpinnings and their behavioral consequences.

Research indicates that racemic α-ET is a potent releaser of serotonin, with a lesser but significant effect on dopamine and norepinephrine. nih.govacs.orgnih.gov Specifically, it demonstrates a tenfold selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT) and even greater selectivity over the norepinephrine transporter (NET). acs.orgnih.gov The locomotor hyperactivity observed in rats following α-ET administration is considered a key behavioral correlate of this serotonergic activity. nih.gov Studies have shown that doses of 5, 10, and 20 mg/kg of α-ET significantly increase locomotor activity, a response characteristic of MDMA-like stimulants. nih.gov This effect is directly tied to serotonin release, as pretreatment with the serotonin reuptake inhibitor fluoxetine attenuates the α-ET-induced hyperactivity. nih.gov This suggests that the stimulant properties are mediated by the release of presynaptic serotonin. nih.gov

Drug discrimination studies in rats provide further insight into the neurochemical basis of (S)-Etryptamine's behavioral profile. In these paradigms, animals are trained to recognize the subjective effects of a specific drug. (S)-Etryptamine has been shown to substitute for the discriminative stimulus effects of MDMA, indicating a shared neurochemical mechanism, which for MDMA is primarily serotonin release. nih.gov In rats trained to discriminate MDMA, α-ET produced stimulus substitution, making it the first tryptamine (B22526) derivative to demonstrate such an effect. nih.gov

The stereochemistry of etryptamine plays a critical role in its behavioral effects. Studies comparing the individual enantiomers found that while both (S)- and (R)-α-ET generalized to the stimulus of racemic α-ET, they exhibited different profiles when tested against other psychoactive substances. nih.gov (S)-Etryptamine substituted for (+)-amphetamine and MDMA, while (R)-Etryptamine substituted for the hallucinogen DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane) and MDMA. nih.gov This suggests that the stimulant, amphetamine-like properties may be more associated with the (S)-enantiomer, whereas the (R)-enantiomer contributes more to hallucinogen-like effects. wikipedia.orgnih.gov However, it is noted that the dose of (S)-α-ET required to substitute for (+)-amphetamine was significantly higher than that of (+)-amphetamine itself, indicating a complex and not purely amphetamine-like stimulus. nih.gov

The following table summarizes key findings from animal studies, linking behavioral responses to underlying neurochemical actions.

Table 1: Neurochemical and Behavioral Correlations of Etryptamine in Animal Models

| Animal Model | Behavioral Assay | Key Neurochemical Correlate | Finding |

|---|---|---|---|

| Rat | Locomotor Activity | Serotonin Release | α-ET (5, 10, 20 mg/kg) significantly increased locomotor activity. This hyperactivity was attenuated by the serotonin reuptake inhibitor fluoxetine, indicating a dependence on presynaptic serotonin release. nih.gov |

| Rat | Drug Discrimination (MDMA-trained) | Serotonin Release | α-ET substituted for the MDMA stimulus, suggesting a shared MDMA-like subjective effect mediated by serotonin release. nih.gov |

| Rat | Drug Discrimination (α-ET-trained) | Mixed Monoamine Release | The α-ET stimulus generalized to both its (S)- and (R)-enantiomers, as well as to DOM and PMMA, but only partially to (+)-amphetamine, indicating a complex stimulus profile. nih.gov |

| Rat | Drug Discrimination ((+)-amphetamine-trained) | Dopamine/Norepinephrine Release | (S)-Etryptamine substituted for (+)-amphetamine, whereas (R)-Etryptamine did not, suggesting the stimulant effects are primarily associated with the (S)-enantiomer. nih.gov |

Theoretical and Computational Chemistry Approaches to (S)-Etryptamine

While specific computational studies focusing exclusively on (S)-Etryptamine are not extensively documented in publicly available literature, broader computational chemistry approaches applied to tryptamine derivatives provide a theoretical framework for understanding its molecular interactions. These methods, including Holographic Quantitative Structure-Activity Relationship (HQSAR) and molecular docking, are used to correlate molecular structure with biological activity at various receptors and transporters. mdpi.com

For tryptamine derivatives in general, computational studies have explored their interactions with key central nervous system targets, including serotonin receptors (like 5-HT1A and 5-HT2A), the NMDA receptor, and monoamine transporters (SERT, DAT, NET). mdpi.comnih.gov HQSAR models, for example, correlate the inhibitory potencies of a series of compounds with their structural properties, identifying which molecular fragments contribute positively or negatively to activity at a specific target. mdpi.com Such analyses have been applied to tryptamines to understand their binding at 5-HT1A and 5-HT2A receptors, which are crucial for their psychoactive effects. mdpi.comnih.gov

Molecular docking simulations predict how a ligand like (S)-Etryptamine might bind within the active site of a target protein. nih.govmdpi.com For instance, docking studies on tryptamine derivatives targeting monoamine oxidase B (MAO-B) have identified key interactions within the enzyme's aromatic cage. mdpi.com Similar studies on SERT have helped elucidate how the size and conformation of the amino group on the tryptamine scaffold influence binding affinity and whether the compound acts as a reuptake inhibitor or a releasing agent. nih.gov

In the context of (S)-Etryptamine, computational approaches can help rationalize the observed biological data. The ethyl group at the alpha position of the ethylamine (B1201723) side chain introduces a chiral center, and computational modeling can predict how the (S) versus the (R) conformation might differentially interact with the binding pockets of SERT, DAT, and NET. Such studies could explain the observed functional selectivity, where (S)-Etryptamine shows a preference for amphetamine-like stimulant effects, likely mediated by its interactions with DAT and NET, in contrast to the (R)-enantiomer. nih.gov Quantum mechanical calculations can further refine these models by determining theoretical UV and Circular Dichroism (CD) spectra, which can help confirm the absolute stereochemistry of enantiomers and understand their electronic properties. cnr.it

The following table outlines the types of computational methods applied to tryptamine derivatives and their relevance to understanding (S)-Etryptamine.

Table 2: Theoretical and Computational Approaches for Tryptamine Derivatives

| Computational Method | Target | Relevance to (S)-Etryptamine |

|---|---|---|

| Molecular Docking | Serotonin Transporter (SERT), Dopamine Transporter (DAT), Norepinephrine Transporter (NET) | Predicts binding conformation and interactions within monoamine transporters, helping to explain its function as a releasing agent and the stereoselectivity of its actions. nih.govresearchgate.net |

| Molecular Docking | Monoamine Oxidase (MAO) | Elucidates interactions with the enzyme's active site, providing a structural basis for its MAO-inhibitory activity. mdpi.com |

| Holographic QSAR (HQSAR) | 5-HT1A and 5-HT2A Receptors | Correlates structural features of tryptamines with receptor binding affinity, offering insights into why (S)-Etryptamine may have limited direct hallucinogenic activity compared to other tryptamines. mdpi.com |

Q & A

Q. Methodological Answer :

- Safety Protocols : Use fume hoods, PPE (gloves, lab coats), and emergency eyewash stations. Store compounds in labeled, airtight containers at recommended temperatures .

- Ethical Compliance : Submit protocols to Institutional Review Boards (IRBs) for studies involving animal models. Justify sample sizes using power analysis to minimize unnecessary subjects .

- Data Anonymization : Pseudonymize datasets if human cell lines are used, with access restricted to principal investigators .

Advanced Research: How can computational modeling improve the prediction of (S)-Etryptamine’s metabolic pathways?

Q. Methodological Answer :

- Molecular Dynamics Simulations : Model interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6) to predict metabolites.

- Docking Studies : Use software like AutoDock Vina to assess binding affinities for phase II enzymes (UGTs, SULTs).

- Validation : Compare in silico results with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

Basic Research: What analytical techniques are optimal for quantifying (S)-Etryptamine in biological matrices?

Q. Methodological Answer :

- Sample Preparation : Use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate (S)-Etryptamine from plasma/brain homogenates.

- Quantification : Employ LC-MS/MS with a deuterated internal standard (e.g., (S)-Etryptamine-d₄) to correct for matrix effects.

- Validation : Follow FDA guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .

Advanced Research: How can researchers address the lack of clinical data on (S)-Etryptamine’s behavioral effects?

Q. Methodological Answer :

- Rodent Models : Use conditioned place preference (CPP) or open-field tests to assess reward/aversion phenotypes. Pair with microdialysis to measure dopamine/serotonin release in the nucleus accumbens .

- Cross-Species Translation : Compare behavioral data with in vitro receptor profiles to infer human relevance.

- Ethical Frameworks : Apply PICO (Population: rodents; Intervention: dose; Comparison: saline; Outcome: locomotion) to structure studies .

Basic Research: What are the best practices for ensuring reproducibility in (S)-Etryptamine studies?

Q. Methodological Answer :

- Detailed Protocols : Document synthesis steps, solvent purity, and equipment calibration in supplementary materials.

- Open Data : Share raw spectra, chromatograms, and statistical code via repositories like Zenodo.

- Replication Studies : Collaborate with independent labs to verify key findings (e.g., receptor binding constants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.